

An In-depth Technical Guide to (2S,3S)-Firazorexton (TAK-994)

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Compound of Interest		
Compound Name:	(2R,3R)-Firazorexton	
Cat. No.:	B12377645	Get Quote

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Executive Summary

(2S,3S)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2][4] While preclinical and early clinical studies showed promising efficacy in promoting wakefulness and reducing cataplexy, the clinical development of Firazorexton was discontinued due to instances of druginduced liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and key experimental findings related to (2S,3S)-Firazorexton.

Note on Stereochemistry: The initial request specified the (2R,3R) stereoisomer. However, the publicly available scientific literature exclusively refers to the (2S,3S) stereoisomer for the active pharmaceutical ingredient known as Firazorexton or TAK-994. Therefore, this document focuses on the (2S,3S) configuration.

Chemical Structure and Properties

(2S,3S)-Firazorexton is a complex heterocyclic molecule. Its systematic IUPAC name is N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide.



Physicochemical Properties

A summary of the known and computed physicochemical properties of (2S,3S)-Firazorexton is presented in Table 1. Experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

Property	Value	Source
Molecular Formula	C22H25F3N2O4S	
Molecular Weight	470.51 g/mol	
CAS Number	2274802-95-6	
Appearance	White to off-white solid powder	
Solubility	Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in acetonitrile (0.1-1 mg/mL).	
LogP (calculated)	2.9	-
Hydrogen Bond Donors	2	.
Hydrogen Bond Acceptors	8	.
Rotatable Bonds	6	•
SMILES	CC(C)(C(=O)N1CCINVALID- LINKNS(=O)(=O)C)O	-
InChI Key	VOSAWOSMGPKQEQ- OALUTQOASA-N	

Spectroscopic Data

Detailed experimental 1H and 13C NMR spectroscopic data for (2S,3S)-Firazorexton are not publicly available in peer-reviewed literature. Characterization would have been performed during its development, but the specific spectral data remains proprietary.

Pharmacology and Mechanism of Action



Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness, and their deficiency leads to narcolepsy type 1. Firazorexton was designed to mimic the action of these endogenous peptides at the OX2R, thereby promoting wakefulness.

In Vitro Pharmacology

In vitro studies have demonstrated that Firazorexton potently activates human OX2R and its downstream signaling pathways. A summary of its in vitro activity is provided in Table 2.

Assay	Cell Line	Parameter	Value (EC50)	Source
Calcium Mobilization	hOX2R/CHO-K1	EC ₅₀	19 nM	
IP1 Accumulation	hOX2R/CHO-EA	EC ₅₀	16 nM	
β-Arrestin Recruitment	hOX2R/CHO-EA	EC ₅₀	4.5 nM	
ERK1/2 Phosphorylation	hOX2R/CHO-EA	EC ₅₀	19 nM	_
CREB Phosphorylation	hOX2R/CHO-EA	EC50	2.9 nM	

In Vivo Pharmacology

In vivo studies in animal models of narcolepsy demonstrated the wake-promoting effects of Firazorexton. Oral administration of TAK-994 in orexin-deficient mice significantly increased wakefulness and reduced cataplexy-like episodes. These effects were sustained with chronic dosing. In cynomolgus monkeys, oral administration of TAK-994 also increased wakefulness.

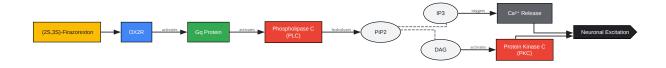
Signaling Pathways

As an agonist of the OX2R, a G-protein coupled receptor (GPCR), Firazorexton activates multiple downstream signaling cascades. The primary pathways involve Gq protein activation and β-arrestin recruitment.



Gq-Protein Signaling Pathway

Upon binding of Firazorexton to OX2R, the receptor couples to the Gq subclass of heterotrimeric G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased excitability.



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Caption: Gq-Protein Signaling Pathway Activated by Firazorexton.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, Firazorexton binding to OX2R also promotes the recruitment of β -arrestin. β -arrestin can act as a scaffold protein, bringing together components of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway can contribute to the long-term cellular effects of OX2R activation.



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Caption: β-Arrestin Signaling Pathway Mediated by Firazorexton.

Experimental Protocols



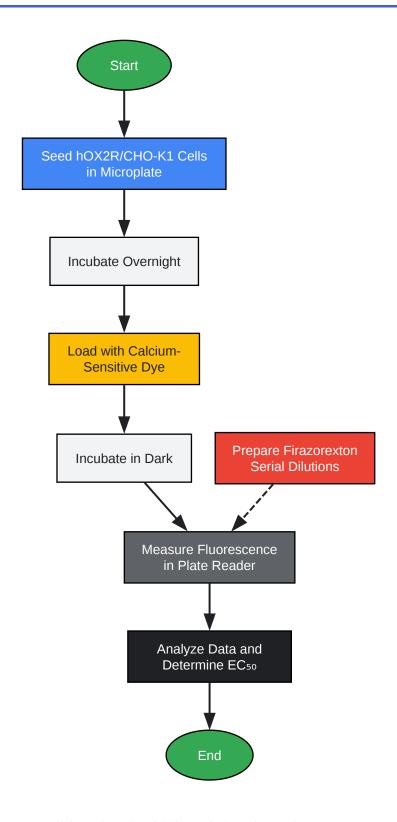
Detailed, step-by-step experimental protocols for the specific assays used in the preclinical evaluation of (2S,3S)-Firazorexton are not fully available in the public domain. The following are generalized protocols based on standard methodologies for the key in vitro assays.

Calcium Mobilization Assay (Generalized Protocol)

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Cell Culture: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes).
- Compound Preparation: A serial dilution of (2S,3S)-Firazorexton is prepared in the assay buffer.
- Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of the compound.
- Compound Addition and Data Acquisition: The diluted Firazorexton solutions are added to the wells, and fluorescence is measured kinetically over time to detect the increase in intracellular calcium.
- Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC₅₀ value is determined using a non-linear regression model.





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Caption: Workflow for Calcium Mobilization Assay.

β-Arrestin Recruitment Assay (Generalized Protocol)



This assay measures the recruitment of β -arrestin to the activated OX2R.

- Cell Line: A cell line engineered to express OX2R fused to a component of a reporter system and β-arrestin fused to the complementary component is used (e.g., PathHunter® β-arrestin assay).
- Cell Plating: Cells are seeded into white-walled microplates and incubated.
- Compound Treatment: Serial dilutions of (2S,3S)-Firazorexton are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.
- Detection: The detection reagents for the reporter system (e.g., chemiluminescent substrate) are added.
- Signal Measurement: The plate is incubated at room temperature in the dark, and the luminescent signal is measured using a plate reader.
- Data Analysis: The luminescent signal is plotted against the compound concentration to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Generalized Protocol)

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of OX2R activation.

- Cell Culture and Starvation: hOX2R expressing cells are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
- Compound Stimulation: Cells are treated with various concentrations of (2S,3S)-Firazorexton for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis: The cells are washed and then lysed to release cellular proteins.
- Detection: The amount of phosphorylated ERK1/2 in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA® or HTRF® assay, which involves specific antibodies against total and phosphorylated ERK1/2.



• Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC₅₀.

Clinical Development and Discontinuation

(2S,3S)-Firazorexton entered Phase 2 clinical trials for the treatment of narcolepsy type 1 and type 2 (NCT04096560). The trials demonstrated that TAK-994 resulted in significant improvements in wakefulness and a reduction in cataplexy compared to placebo. However, the development was terminated in October 2021 due to findings of drug-induced liver injury in some participants. The hepatotoxicity is hypothesized to be caused by reactive metabolites and is considered unlikely to be an on-target effect of OX2R activation.

Conclusion

(2S,3S)-Firazorexton (TAK-994) is a potent and selective OX2R agonist that showed considerable promise as a novel therapeutic for narcolepsy by targeting the underlying pathophysiology of the disease. While its clinical development was halted due to safety concerns, the study of Firazorexton has provided valuable insights into the therapeutic potential of OX2R agonism. The data generated from the Firazorexton program continues to inform the development of next-generation orexin receptor agonists with improved safety profiles for the treatment of sleep-wake disorders.

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